Verucopeptin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

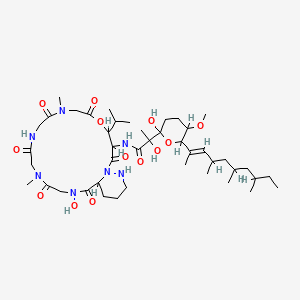

Verucopeptin is a naturally occurring compound known for its potent inhibitory effects on hypoxia-inducible factor 1 (HIF-1) and vacuolar H±ATPase (v-ATPase) ATP6V1G subunit. It has shown significant promise in cancer chemotherapy, particularly against multidrug-resistant (MDR) cancers .

Mécanisme D'action

Verucopeptin is a potent antitumor antibiotic cyclodepsipeptide that has shown efficacy against multidrug-resistant (MDR) cancers . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets two key proteins: the Vacuolar H±ATPase ATP6V1G subunit and Hypoxia-inducible factor 1 (HIF-1) . The ATP6V1G subunit is a component of the v-ATPase complex, which plays a crucial role in maintaining the acidic environment within cellular compartments. HIF-1, on the other hand, is a transcriptional factor that regulates the expression of genes involved in angiogenesis, gluconeogenesis, and metastasis .

Mode of Action

This compound interacts with its targets leading to significant changes in their function. It directly targets the ATP6V1G subunit of v-ATPase, resulting in strong inhibition of both v-ATPase activity and mTORC1 signaling . Additionally, this compound inhibits HIF-1 via the mTORC1 pathway .

Biochemical Pathways

The inhibition of v-ATPase and mTORC1 signaling by this compound affects multiple biochemical pathways. The v-ATPase complex is involved in maintaining cellular pH homeostasis and protein degradation, while mTORC1 signaling plays a critical role in cell growth and proliferation. The inhibition of these pathways can lead to cell death, particularly in cancer cells .

Pharmacokinetics

Its potent antitumor activity against mdr cancers suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of this compound’s action is the inhibition of both v-ATPase activity and mTORC1 signaling, leading to substantial pharmacological efficacy against MDR cancer cell proliferation and tumor growth in vivo .

Action Environment

Given that this compound is an inhibitor of hif-1, a factor that plays a crucial role in the cellular response to hypoxia , it can be inferred that the hypoxic environment of tumors may influence the action and efficacy of this compound.

Analyse Biochimique

Biochemical Properties

Verucopeptin interacts with various enzymes and proteins, particularly HIF-1 . The nature of these interactions is complex and involves the condensation of the depsipeptide core and the polyketide side chain unit .

Cellular Effects

This compound has profound effects on various types of cells, particularly cancer cells. It influences cell function by inhibiting HIF-1, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly HIF-1 . This results in changes in gene expression and can lead to enzyme inhibition or activation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of verucopeptin involves the condensation of a depsipeptide core with a polyketide side chain unit. The depsipeptide core is synthesized first, followed by the polyketide side chain, which includes three branched methyl groups. The final step involves the removal of protective groups to construct the tetrahydropyran (THP) ring .

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. advancements in biosynthesis pathways and genetic manipulation have enabled the production of this compound in sufficient quantities for research and potential clinical applications .

Analyse Des Réactions Chimiques

Types of Reactions

Verucopeptin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include protecting groups for the depsipeptide core and specific catalysts for the polyketide side chain synthesis. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include the cyclic depsipeptide core and the polyketide side chain, which are then combined to form the final this compound molecule .

Applications De Recherche Scientifique

Chemical Applications

Model Compound for Natural Product Synthesis

- Verucopeptin serves as a model compound for studying complex natural product synthesis and biosynthesis pathways. Its structural features provide insights into the synthesis of related compounds and the development of novel therapeutic agents.

Synthetic Strategies

- Recent advancements in synthetic strategies have enabled the modification of this compound’s structure, enhancing its potential clinical applications. For example, a convergent synthesis approach has been developed that allows for the efficient modification of its tetrahydropyranyl side chain, facilitating further mechanistic studies and structural optimization for improved efficacy against cancers .

Biological Applications

Inhibition of Key Proteins

- This compound has been shown to inhibit hypoxia-inducible factor 1 (HIF-1) and vacuolar H+-ATPase (v-ATPase), both critical for cell survival under hypoxic conditions. This inhibition leads to significant effects on cancer cell metabolism and proliferation, making it a promising candidate for cancer therapy .

Mechanism of Action

- The compound targets the ATP6V1G subunit of v-ATPase, resulting in strong inhibition of v-ATPase activity and mTORC1 signaling pathways. These pathways are vital for maintaining cellular pH homeostasis and regulating cell growth, respectively. The inhibition can lead to apoptosis in cancer cells, particularly those exhibiting multidrug resistance .

Medical Applications

Antitumor Activity Against MDR Cancers

- This compound exhibits significant antitumor activity against various MDR cancer cell lines, including SGC7901/VCR cells. High-throughput cytotoxicity screening has confirmed its potency in inhibiting cancer cell growth both in vitro and in vivo .

Case Studies

- A study demonstrated that treatment with this compound resulted in substantial tumor growth inhibition in mouse models bearing MDR tumors. The results indicated that targeting v-ATPase through its V1G subunit could be a novel therapeutic strategy against resistant cancers .

| Study | Cell Line | Mechanism | Outcome |

|---|---|---|---|

| Study 1 | SGC7901/VCR | Inhibition of v-ATPase and mTORC1 | Significant reduction in tumor growth |

| Study 2 | B16 Melanoma | HIF-1 inhibition | Decreased tumor size and improved survival rates |

Comparaison Avec Des Composés Similaires

Verucopeptin is unique due to its dual inhibitory effects on HIF-1 and v-ATPase. Similar compounds include:

Azinothricin: Another HIF-1 inhibitor but lacks the dual inhibitory effect on v-ATPase.

Dentigerumycin: Similar in structure but does not exhibit the same level of antitumor activity.

This compound’s ability to target both HIF-1 and v-ATPase makes it a more versatile and potent compound for cancer therapy .

Activité Biologique

Verucopeptin is a cyclodepsipeptide antibiotic derived from the actinobacterium Actinomadura verrucosospora. It has garnered significant attention due to its potent biological activities, particularly its antitumor properties and ability to combat multidrug-resistant (MDR) cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer types, and potential therapeutic applications.

Inhibition of v-ATPase and mTORC1 Signaling

This compound has been identified as a strong inhibitor of vacuolar H+-ATPase (v-ATPase) activity, specifically targeting the ATP6V1G subunit. This inhibition disrupts cellular pH regulation and nutrient sensing, leading to reduced mTORC1 signaling, which is crucial for cell growth and proliferation. The combination of these effects results in significant antitumor efficacy against MDR cancer cells such as SGC7901/VCR .

Cytotoxicity Against Cancer Cells

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown high potency against B16 melanoma cells with a maximum tumor control value (T/C) of 162% under specific treatment regimens . Its ability to induce apoptosis and inhibit cell cycle progression further contributes to its effectiveness as an anticancer agent.

Efficacy in Multidrug-Resistant Cancers

This compound's unique mechanism makes it particularly valuable in treating MDR cancers. The following table summarizes key findings from studies assessing its biological activity:

Case Studies

- Antitumor Activity in Animal Models : In vivo studies demonstrated that this compound significantly inhibited tumor growth in mice models bearing B16 melanoma. The compound's ability to induce cell death through apoptosis was confirmed via histological analysis .

- Multidrug Resistance Reversal : A study on SGC7901/VCR cells indicated that this compound effectively reversed drug resistance by targeting v-ATPase, which is often upregulated in resistant cancer phenotypes. This finding suggests potential for combination therapies with existing chemotherapeutics .

Additional Biological Activities

This compound also exhibits antimicrobial properties against various pathogens, including Gram-positive bacteria like Staphylococcus aureus. Its broad-spectrum activity positions it as a candidate for further exploration in infectious disease contexts alongside its anticancer applications .

Propriétés

IUPAC Name |

2-hydroxy-N-(17-hydroxy-8,14-dimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl)-2-[2-hydroxy-5-methoxy-6-[(E)-4,6,8-trimethyldec-2-en-2-yl]oxan-2-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTLLLGZSOKVRF-ZTKZIYFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CC(C)CC(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H73N7O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.